molecular formula C13H16O3S B15187414 Cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester CAS No. 117666-84-9

Cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester

Katalognummer: B15187414
CAS-Nummer: 117666-84-9
Molekulargewicht: 252.33 g/mol
InChI-Schlüssel: DVCRFDXBPOALAU-SOFGYWHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in cinnamon bark and other plants

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester typically involves the esterification of 3,4-dimethoxycinnamic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or sulfide.

    Substitution: The methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating conditions related to oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ferulic acid: Another cinnamic acid derivative with antioxidant properties.

    Sinapic acid: Known for its anti-inflammatory and antioxidant activities.

    3,4-Dimethoxycinnamic acid: The parent compound of cinnamic acid, (3,4-dimethoxy)thio-, O-ethyl ester.

Uniqueness

This compound is unique due to the presence of the thioester group, which imparts distinct chemical reactivity and potential biological activities compared to other cinnamic acid derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

117666-84-9

Molekularformel

C13H16O3S

Molekulargewicht

252.33 g/mol

IUPAC-Name

O-ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enethioate

InChI

InChI=1S/C13H16O3S/c1-4-16-13(17)8-6-10-5-7-11(14-2)12(9-10)15-3/h5-9H,4H2,1-3H3/b8-6+

InChI-Schlüssel

DVCRFDXBPOALAU-SOFGYWHQSA-N

Isomerische SMILES

CCOC(=S)/C=C/C1=CC(=C(C=C1)OC)OC

Kanonische SMILES

CCOC(=S)C=CC1=CC(=C(C=C1)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.